molecular formula C23H25ClN2O4S2 B2501366 3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 920212-83-5

3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide

Katalognummer: B2501366
CAS-Nummer: 920212-83-5
Molekulargewicht: 493.03
InChI-Schlüssel: AMSSJFZJCDTPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C23H25ClN2O4S2 and its molecular weight is 493.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-chlorophenyl group
  • A sulfonamide linkage
  • A benzo[d]thiazole moiety
  • A tetrahydrofuran side chain

This structural diversity contributes to its pharmacological potential.

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, studies have shown that sulfonamide derivatives demonstrate significant activity against various bacterial strains:

  • Salmonella typhi
  • Bacillus subtilis

In a comparative study, several synthesized derivatives showed moderate to strong antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 2.14 µg/mL against specific strains .

2. Anticancer Activity

The compound has been evaluated for anticancer properties, particularly through in vitro assays. Various derivatives have shown promising results in inhibiting cancer cell proliferation. One study highlighted the efficacy of related compounds in inducing apoptosis in cancer cell lines, suggesting that the sulfonamide group plays a critical role in enhancing cytotoxicity against tumor cells .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase Inhibition : Several derivatives exhibited strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.
  • Urease Inhibition : The compound demonstrated potent urease inhibition, with some derivatives showing IC50 values below 1 µM, indicating high potency .

Study on Antibacterial Activity

A recent study synthesized several 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives and assessed their antibacterial activity against multiple strains. The findings revealed that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, the presence of the sulfonyl group was essential for enhancing antibacterial efficacy .

Enzyme Inhibition Studies

Another study focused on enzyme inhibition, particularly targeting urease and AChE. The synthesized compounds were evaluated using standard biochemical assays:

CompoundUrease IC50 (µM)AChE IC50 (µM)
Compound A0.63 ± 0.0012.14 ± 0.003
Compound B0.45 ± 0.0021.75 ± 0.002

These results indicate that the modifications made to the core structure significantly influenced enzyme inhibitory activities .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S2/c1-15-5-6-16(2)22-21(15)25-23(31-22)26(14-18-4-3-12-30-18)20(27)11-13-32(28,29)19-9-7-17(24)8-10-19/h5-10,18H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSSJFZJCDTPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.